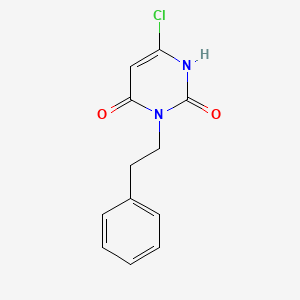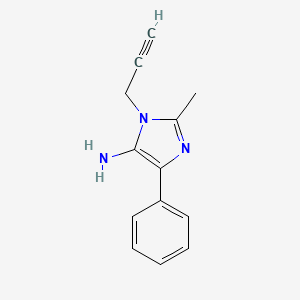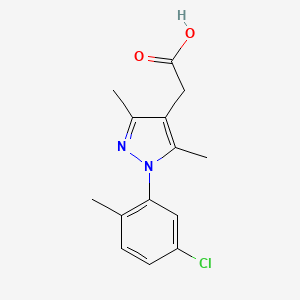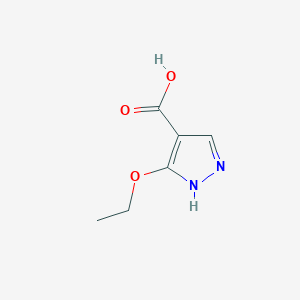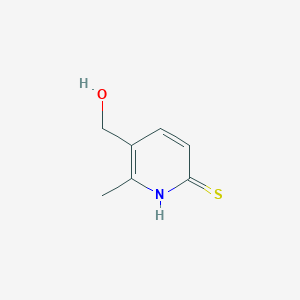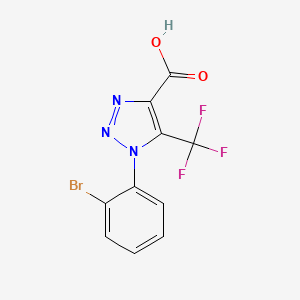
1-(2,3-Dihydrobenzofuran-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydrobenzofuran-4-yl)ethanone is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, characterized by a furan ring fused to a benzene ring, with an ethanone group attached to the fourth carbon of the benzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethylene glycol in the presence of an acid catalyst to form the dihydrobenzofuran ring . The reaction conditions often require heating and the use of a solvent such as toluene to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(2,3-Dihydrobenzofuran-4-yl)acetic acid.
Reduction: 1-(2,3-Dihydrobenzofuran-4-yl)ethanol.
Substitution: 4-Bromo-1-(2,3-dihydrobenzofuran-4-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydrobenzofuran-4-yl)ethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(2,3-Dihydrobenzofuran-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways . The compound’s structure allows it to fit into enzyme active sites, thereby modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,3-Dihydrobenzofuran-3-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-5-yl)ethanone
- 1-(2,3-Dihydrobenzofuran-6-yl)ethanone
Uniqueness: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone is unique due to the position of the ethanone group on the fourth carbon of the benzofuran ring. This specific positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers .
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1-benzofuran-4-yl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
KYSQYUDLMDEGRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2CCOC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


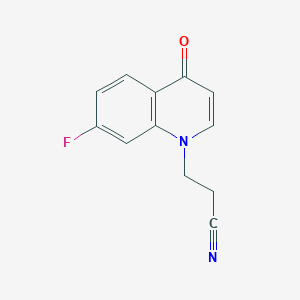
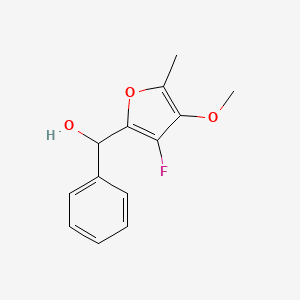
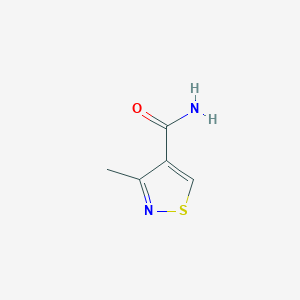
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)
